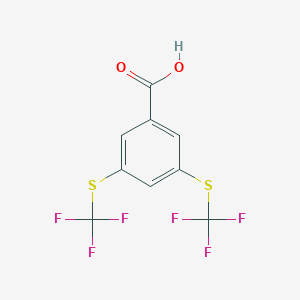

3,5-bis(trifluoromethylsulfanyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURCDAJLTJWPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364524 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102117-40-8 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-bis(trifluoromethylsulfanyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,5-bis(trifluoromethylsulfanyl)benzoic acid, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. The unique physicochemical properties imparted by the trifluoromethylsulfanyl (–SCF₃) group, such as high lipophilicity and metabolic stability, make this molecule a valuable building block in the design of novel therapeutic agents and advanced materials.[1] This document details two primary, field-proven synthetic routes, offering in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The presented pathways are designed to be robust and scalable, providing a solid foundation for laboratory synthesis and process development.

Introduction: The Significance of the Trifluoromethylsulfanyl Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylsulfanyl (–SCF₃) group has garnered considerable attention due to its profound impact on a molecule's pharmacokinetic and physicochemical profile.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and modulate receptor binding affinity. This compound, with its two strategically positioned –SCF₃ groups on a benzoic acid scaffold, represents a key intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications.

This guide will explore two principal synthetic strategies for the preparation of this compound:

-

Pathway A: Copper-Catalyzed Trifluoromethylthiolation of 3,5-Dibromobenzoic Acid

-

Pathway B: Dual Sandmeyer-Type Trifluoromethylthiolation of 3,5-Diaminobenzoic Acid

Each pathway will be discussed in detail, highlighting the underlying chemical principles, experimental considerations, and the advantages and limitations of each approach.

Pathway A: Copper-Catalyzed Trifluoromethylthiolation of 3,5-Dibromobenzoic Acid

This pathway leverages the well-established copper-catalyzed cross-coupling reaction between an aryl halide and a trifluoromethylthiolating agent. The choice of 3,5-dibromobenzoic acid as the starting material is predicated on its commercial availability and the reactivity of the carbon-bromine bonds towards copper catalysis.[2]

Mechanistic Rationale

The copper-catalyzed trifluoromethylthiolation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to a Cu(I)-SCF₃ complex, followed by reductive elimination from the resulting Cu(III) intermediate to form the desired C–S bond and regenerate the Cu(I) catalyst. The presence of a suitable ligand, such as 1,10-phenanthroline, is often crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.[3]

Experimental Workflow

The synthesis via this pathway can be conceptualized as a single-step conversion of the starting material to the final product.

Caption: Copper-catalyzed synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

3,5-Dibromobenzoic acid

-

Copper(I) trifluoromethanethiolate (CuSCF₃)

-

Copper(I) bromide (CuBr)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromobenzoic acid (1.0 eq), copper(I) trifluoromethanethiolate (2.5 eq), copper(I) bromide (0.2 eq), and 1,10-phenanthroline (0.4 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of 0.2 M.

-

Stir the reaction mixture at 120 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M hydrochloric acid and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 3,5-Dibromobenzoic acid |

| Key Reagents | CuSCF₃, CuBr, 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 24-48 h |

| Typical Yield | 60-75% |

Pathway B: Dual Sandmeyer-Type Trifluoromethylthiolation of 3,5-Diaminobenzoic Acid

This alternative pathway utilizes the classic Sandmeyer reaction, adapted for trifluoromethylthiolation.[4] The starting material, 3,5-diaminobenzoic acid, undergoes a bis-diazotization followed by a copper-mediated reaction with a trifluoromethylthiol source. This method offers a distinct advantage by starting from a different and often readily available precursor.

Mechanistic Rationale

The Sandmeyer reaction involves the conversion of an aromatic amine to a diazonium salt, which then undergoes a copper-catalyzed nucleophilic substitution.[5] In this trifluoromethylthiolation variant, the in situ generated diazonium salt reacts with a copper(I) trifluoromethylthiolate species. The reaction is thought to proceed via a single-electron transfer mechanism, leading to the formation of an aryl radical that subsequently reacts with the trifluoromethylthiol source.[6]

Experimental Workflow

This synthesis is a two-step, one-pot process involving the formation of the bis-diazonium salt followed by the trifluoromethylthiolation.

Caption: Two-step, one-pot Sandmeyer synthesis.

Detailed Experimental Protocol

Materials:

-

3,5-Diaminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (concentrated)

-

Acetonitrile

-

Water

-

Copper(I) trifluoromethanethiolate (CuSCF₃)

-

Copper(I) thiocyanate (CuSCN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Bis-Diazotization: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 3,5-diaminobenzoic acid (1.0 eq) in a mixture of acetonitrile and water at 0 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

Add a solution of sodium nitrite (2.2 eq) in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at 0 °C to complete the diazotization.

-

Trifluoromethylthiolation: In a separate flask, prepare a suspension of copper(I) trifluoromethanethiolate (3.0 eq) and copper(I) thiocyanate (0.5 eq) in acetonitrile at 0 °C.

-

Slowly add the freshly prepared bis-diazonium salt solution to the copper salt suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 3,5-Diaminobenzoic acid |

| Key Reagents | NaNO₂, H₂SO₄, CuSCF₃, CuSCN |

| Solvent | Acetonitrile/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 h |

| Typical Yield | 55-70% |

Comparative Analysis and Conclusion

Both synthetic pathways offer viable routes to this compound. The choice between them may depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

-

Pathway A (Copper-Catalyzed Cross-Coupling): This method is a more direct, single-step transformation. However, it requires higher reaction temperatures and potentially more expensive reagents. The purification can sometimes be challenging due to the presence of copper residues.

-

Pathway B (Sandmeyer Reaction): This pathway proceeds under milder temperature conditions. The starting material, 3,5-diaminobenzoic acid, is often more accessible than its dibromo counterpart. However, the handling of diazonium salts requires careful temperature control due to their potential instability.

References

- Danoun, G., Bayarmagnai, B., Grünberg, M. F., & Gooßen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316.

- Bayarmagnai, B., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero) Aromatic Amines Catalyzed by Copper. Chemistry–A European Journal, 22(1), 79-82.

- Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic letters, 16(15), 3942-395.

- Zhang, C. (2014). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. Asian Journal of Organic Chemistry, 3(5), 584-597.

- Baruah, M., & Tlili, A. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 134-158.

- Gooßen, L. J., & Bayarmagnai, B. (2014).

- Rana, S., & Singh, M. S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 8(71), 40579-40598.

- Wang, Z. J., & Zhu, C. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences, 129(11), 1669-1681.

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Besset, T., Wang, C., et al. (2024).

- Xu, L., Sun, F., Zhao, H., & Du, Y. (2023). Strategies for synthesis of trifluoromethylthiolated quinolinones and spiro-trienones. Tetrahedron Letters, 131, 154736.

-

Request PDF. (n.d.). Synthesis of Trifluoromethylthiolated Alkenes and Alkynes. Retrieved from [Link]

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Merck & Co., Inc. (2002). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

ResearchGate. (n.d.). Copper‐catalyzed δ‐trifluoromethylthiolation of 32 and... [Image]. Retrieved from [Link]

-

Beilstein Journals. (2018, January 17). Progress in copper-catalyzed trifluoromethylation. Retrieved from [Link]

- Martins, M. A. P., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935.

-

PrepChem. (n.d.). Preparation of copper(I) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic acid in the stable and saddle point structures. [Image]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sandmeyer difluoromethylation of (hetero-)arenediazonium salts. Retrieved from [Link]

- Otyepka, M., & Damborský, J. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 7(1), 141-150.

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

- Yu, S., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-二溴苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

A Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethylsulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

3,5-Bis(trifluoromethylsulfanyl)benzoic acid is a specialized aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core substituted with two trifluoromethylsulfanyl (-SCF₃) groups. This technical guide provides a comprehensive overview of its known structural details and establishes a framework for the experimental determination of its core physicochemical properties.

A crucial point of clarification is the distinction between this compound and its more commonly referenced analogue, 3,5-bis(trifluoromethyl)benzoic acid. The presence of a sulfur atom in the trifluoromethylsulfanyl linker (C-S-CF₃) fundamentally alters the electronic and lipophilic character compared to the direct carbon-carbon bond of the trifluoromethyl group (C-CF₃). The -SCF₃ group is a key pharmacophore used in drug design to enhance metabolic stability and modulate lipophilicity, making a thorough understanding of this molecule's properties essential for its application.[1]

This document serves as both a repository of available data and a practical guide for researchers to generate the critical, yet currently unpublished, experimental data required for drug development and advanced chemical synthesis.

Molecular and Structural Data

The foundational identity of a chemical compound lies in its structure and molecular formula. These details are critical for all subsequent analysis, from calculating concentrations to interpreting spectroscopic data.

Table 1: Core Identification of this compound | Identifier | Data | Source | | :--- | :--- | :--- | | IUPAC Name | this compound | - | | CAS Number | 102117-40-8 |[2][3] | | Molecular Formula | C₉H₄F₆O₂S₂ |[2] | | Molecular Weight | 322.25 g/mol | Calculated | | Canonical SMILES | C1=C(C=C(C=C1S(C(F)(F)F))S(C(F)(F)F))C(=O)O | - | | Chemical Structure |

| - |Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. Therefore, a primary objective for any research program utilizing this compound would be its thorough experimental characterization.

To provide context, the properties of its well-documented analogue, 3,5-bis(trifluoromethyl)benzoic acid, are presented below. This comparison allows for informed hypotheses on the expected properties of the target compound.

Rationale for Predicted Differences:

-

Acidity (pKa): The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid (lowering the pKa). The trifluoromethylsulfanyl (-SCF₃) group is also electron-withdrawing, but to a lesser extent. Therefore, this compound is expected to be a strong acid, but likely slightly weaker (higher pKa) than its -CF₃ analogue.

-

Solubility: The -SCF₃ group is known to be highly lipophilic. This increased lipophilicity would predict that this compound has lower aqueous solubility compared to 3,5-bis(trifluoromethyl)benzoic acid.

-

Melting Point: The introduction of sulfur atoms increases the molecular weight and may alter crystal packing forces, making a direct prediction of the melting point difficult without experimental data.

Table 2: Physicochemical Properties and Comparative Data

| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic Acid (Analogue) |

|---|---|---|

| Melting Point (°C) | Data not available | 142-143[4][5] |

| Boiling Point (°C) | Data not available | 223.9 (Predicted)[5] |

| Aqueous Solubility | Data not available (Predicted to be low) | "Slightly soluble in water"[4][5] |

| Solubility (Organic) | Data not available (Predicted soluble in DMSO, Methanol) | Soluble in DMSO, Methanol[6] |

| pKa | Data not available (Predicted to be < 3.5) | 3.34 (Predicted)[5] |

| logP | Data not available (Predicted to be > 3.4) | 3.42 (Predicted)[7] |

Standardized Protocols for Experimental Determination

The following sections provide detailed, field-proven methodologies for determining the key physicochemical parameters essential for drug development.

Protocol: Thermodynamic Equilibrium Solubility Determination

Causality: The thermodynamic, or equilibrium, solubility is the saturation point of a compound in a solvent after an extended period. This value represents the true maximum concentration under thermodynamic equilibrium and is the gold-standard for assessing bioavailability and developing formulations. It is distinct from kinetic solubility, which is a measure of how quickly a compound precipitates from a stock solution.[8]

Methodology: Shake-Flask Method (ICH Guideline Compliant)

-

Preparation:

-

Prepare relevant aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) to simulate physiological conditions.[9]

-

Accurately weigh an excess amount of solid this compound into separate glass vials for each buffer. The visual presence of undissolved solid is mandatory to ensure saturation is achievable.

-

-

Equilibration:

-

Add a precise volume of the chosen buffer to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C for formulation or 37 °C for biopharmaceutical studies).[9]

-

Agitate the samples for a minimum of 48-72 hours to ensure equilibrium is reached. The system should be checked at 24-hour intervals until consecutive measurements are stable.

-

-

Sampling and Analysis:

-

After incubation, cease agitation and allow the vials to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Accurately dilute the clear filtrate with a suitable mobile phase for analysis.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculate the original concentration in the buffer by accounting for the dilution factor. The result, typically expressed in µg/mL or mg/mL, is the thermodynamic solubility at that specific pH and temperature.

-

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Acid Dissociation Constant (pKa) Determination

Causality: The pKa is a measure of a molecule's acidity. For a drug candidate, the pKa dictates the extent of its ionization at different physiological pH values (e.g., in the stomach vs. the intestine). The ionization state profoundly impacts a compound's solubility, permeability across biological membranes, and interaction with its target protein.

Methodology: Potentiometric Titration

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, keeping the organic percentage as low as possible (<1-5%).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Add a known volume of the compound's solution to a beaker with a stir bar. If a co-solvent was used, add the same proportion to the titrant to maintain a constant solvent environment.

-

Immerse the calibrated pH electrode and the tip of the titrant burette into the solution.

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

-

Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point of the first derivative).

-

The pKa is the pH value at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal.

-

For higher accuracy, specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound (CAS 102117-40-8) represents a valuable but under-characterized molecule for pharmaceutical and chemical research. While its structural identity is confirmed, a significant data gap exists for its fundamental physicochemical properties. This guide provides the necessary comparative context against its -CF₃ analogue and, more importantly, offers robust, standardized protocols for the experimental determination of its solubility and pKa. The generation of this data is a critical first step for any researcher aiming to unlock the potential of this unique fluorinated compound in drug discovery and development.

References

-

MOLBASE Encyclopedia. this compound.[Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies.[Link]

-

Kasper, E., et al. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.[Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzoic acid.[Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)benzoic acid.[Link]

-

Chongqing Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)benzoic acid.[Link]

-

Yuanjing Chem. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.[Link]

-

Cheméo. 3,5-Bis(trifluoromethyl)benzoic acid.[Link]

-

ChemistryViews. S-Trifluoromethylation of Aromatic Thiols.[Link]

Sources

- 1. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]

- 2. This compound|102117-40-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 3,5-Bis(trifluoromethylthio)benzoic acid | 102117-40-8 [chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 7. chemeo.com [chemeo.com]

- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

3,5-bis(trifluoromethylsulfanyl)benzoic acid CAS number 102117-40-8

An In-depth Technical Guide to 3,5-bis(trifluoromethylsulfanyl)benzoic Acid (CAS 102117-40-8): A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary

This compound is a highly specialized aromatic carboxylic acid featuring two trifluoromethylsulfanyl (-SCF3) groups. While structurally similar to the more common 3,5-bis(trifluoromethyl)benzoic acid, the substitution of sulfur-linked trifluoromethyl moieties imparts a unique and strategically valuable set of physicochemical properties. The -SCF3 group is a critical pharmacophore in modern drug discovery, known for its ability to significantly enhance a molecule's lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, the strategic rationale for its use, plausible synthetic approaches, and its application as a pivotal intermediate in the synthesis of novel chemical entities.

Physicochemical Properties and Data

Quantitative data for this compound is not as widely published as its -CF3 analog. The following table summarizes its core identifiers and known properties.

| Property | Value | Source |

| CAS Number | 102117-40-8 | [1] |

| Molecular Formula | C₉H₄F₆O₂S₂ | [1] |

| Molecular Weight | 322.25 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=CC(SC(F)(F)F)=CC(SC(F)(F)F)=C1 | [1] |

| Appearance | White to light yellow crystalline powder (Predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and Methanol. | [2] |

| Melting Point | 142-143 °C (for the analogous 3,5-bis(trifluoromethyl)benzoic acid) | [3][4] |

The Strategic Importance of the Trifluoromethylsulfanyl (-SCF3) Moiety

The decision to incorporate an -SCF3 group into a molecule is a deliberate strategy in medicinal chemistry aimed at optimizing drug-like properties.[5] Its influence stems from a unique combination of steric and electronic effects that differentiate it from the more common trifluoromethyl (-CF3) group.

-

Enhanced Lipophilicity : The -SCF3 group is one of the most lipophilic substituents used in drug design. It possesses a Hansch-Fujita lipophilicity parameter (π) of 1.44, significantly higher than that of the -CF3 group (π = 0.88). This property can dramatically improve a drug candidate's ability to cross lipid-rich biological membranes, potentially leading to enhanced absorption and bioavailability.[6]

-

Metabolic Stability : The sulfur-carbon bond and the electron-withdrawing nature of the fluorine atoms make the -SCF3 group highly resistant to metabolic degradation, particularly oxidative processes that are common pathways for drug metabolism in the liver. This can extend the half-life of a drug, leading to a more sustained therapeutic effect.[7]

-

Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the -SCF3 group can influence the acidity (pKa) of nearby functional groups, such as the carboxylic acid in the title compound. This modulation can fine-tune drug-target binding interactions and improve pharmacokinetic profiles.[8]

The strategic incorporation of -SCF3 groups represents a powerful method for isostere-based drug design, where it can replace other groups to improve a molecule's overall performance.[6]

Synthesis and Reactivity

Caption: Proposed workflow for synthesizing the target compound.

The reactivity of this compound is dominated by its carboxylic acid functional group. This group can readily undergo standard transformations, most notably:

-

Amide Bond Formation : Coupling with primary or secondary amines using standard reagents (e.g., EDC, HOBt, HATU) to form amide derivatives, a cornerstone reaction in the synthesis of pharmaceutical compounds.

-

Esterification : Reaction with alcohols under acidic conditions to produce esters.

-

Reduction : Conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride.

Applications in Research and Development

The primary value of this compound lies in its utility as a specialized building block for creating more complex molecules with enhanced properties.

Medicinal Chemistry & Drug Discovery

This compound serves as a critical intermediate for synthesizing NCEs where high lipophilicity and metabolic stability are desired. It can be considered an analog to 3,5-bis(trifluoromethyl)benzoic acid, which is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists used to treat inflammatory diseases and psychiatric disorders.[10][11] By using the -SCF3 substituted version, medicinal chemists can generate novel analogs with potentially superior pharmacokinetic profiles.

Caption: Use of the title compound in drug discovery workflows.

Materials Science

Similar to other highly fluorinated aromatic compounds, this benzoic acid derivative could be used in the synthesis of advanced polymers and coatings.[12] The presence of the -SCF3 groups can confer enhanced thermal stability, chemical resistance, and specific surface properties (hydrophobicity) to materials.

Exemplary Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (e.g., benzylamine) to form the corresponding amide. This procedure is a self-validating system, as progress can be monitored by standard techniques like TLC and LC-MS.

Objective: To synthesize N-benzyl-3,5-bis(trifluoromethylsulfanyl)benzamide.

Reagents and Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. A clear solution should be maintained.

-

Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask, followed by the addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3,5-bis(trifluoromethylsulfanyl)benzamide.

Safety and Handling

While a specific material safety data sheet (MSDS) for CAS 102117-40-8 is not widely available, precautions should be taken based on its structural similarity to other fluorinated benzoic acids. The analogous compound, 3,5-bis(trifluoromethyl)benzoic acid, is classified as a skin, eye, and respiratory irritant.[13]

-

GHS Hazard Codes (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

Title: Synthetic strategies to trifluoromethylsulfinylated compounds. Source: ResearchGate URL: [Link]

-

Title: 1.8 Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles Source: PMC - NIH URL: [Link]

-

Title: Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions Source: Wechem URL: [Link]

-

Title: Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application Source: ResearchGate URL: [Link]

- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Title: The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery Source: Papharma URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: 3,5-bis(trifluoromethyl)benzoic acid - ChemBK Source: ChemBK URL: [Link]

-

Title: 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem Source: PubChem URL: [Link]

-

Title: fluoromethyl phenyl sulfone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: The Role of Trifluoromethyl Indoles in Modern Drug Discovery Source: Papharma URL: [Link]

-

Title: 3,5-Bis(trifluoromethyl)benzoic acid - SMU Source: SMU URL: [Link]

-

Title: 3,5-Bis(trifluoromethyl)benzoic acid - NIST WebBook Source: NIST URL: [Link]

-

Title: Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates Source: ACS Publications URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]ated-new-chemical-entities/)

Sources

- 1. 102117-40-8|3,5-Bis[(Trifluoromethyl)Sulfanyl]Benzoic Acid| Ambeed [ambeed.com]

- 2. usbio.net [usbio.net]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. researchgate.net [researchgate.net]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 3,5-bis(trifluoromethylsulfanyl)benzoic acid

This technical guide provides an in-depth, experience-driven approach to the complete structural elucidation of 3,5-bis(trifluoromethylsulfanyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to offer a strategic and validated workflow. We will explore the rationale behind each analytical choice, ensuring a robust and unambiguous determination of the molecular structure.

Foundational Strategy: A Multi-technique, Convergent Approach

The structural elucidation of any novel or complex organic molecule necessitates a multi-pronged analytical strategy.[1][2][3] For this compound, a compound featuring both aromatic and organofluorine moieties, a combination of spectroscopic and spectrometric techniques is not just recommended, but essential for unequivocal structure confirmation. Our approach is built on the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, as the gold standard for absolute structure determination, Single-Crystal X-ray Crystallography.[4][5][6][7][8][9]

The logic behind this convergent methodology is self-validating. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms, MS determines the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.[10] X-ray crystallography, when a suitable crystal can be obtained, provides the definitive three-dimensional arrangement of atoms in space.[5][6][7][8][9]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]

- 9. Structure Elucidation of Natural Compounds by X-Ray Crystallography [ouci.dntb.gov.ua]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

A Technical Guide to the Physicochemical Characterization of 3,5-bis(Trifluoromethylsulfanyl)benzoic Acid: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. Melting point and solubility are not mere data points; they are profound indicators of a compound's purity, stability, and potential bioavailability. For a compound like 3,5-bis(trifluoromethylsulfanyl)benzoic acid, which possesses the structurally intriguing and functionally significant trifluoromethylsulfanyl groups, a thorough understanding of these properties is paramount for its advancement in any research and development program.

The presence of fluorinated moieties, such as the -SCF3 group, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Consequently, precise and reliable measurement of its melting point and solubility is a non-negotiable prerequisite for formulation development, pharmacokinetic studies, and ultimately, clinical success.

Physicochemical Data: A Case of Analogue Comparison

As of the latest literature review, specific experimental data for the melting point and solubility of this compound has not been publicly reported. However, we can draw valuable inferences from its close structural analogue, 3,5-bis(trifluoromethyl)benzoic acid . It is crucial to underscore that while these compounds are structurally similar, the substitution of a trifluoromethyl (-CF3) group with a trifluoromethylsulfanyl (-SCF3) group can lead to notable differences in their physicochemical behaviors.

| Property | 3,5-bis(trifluoromethyl)benzoic acid | This compound |

| Melting Point | 142-143 °C | Data not available |

| Water Solubility | Slightly soluble | Data not available |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | Data not available (Expected to be soluble in polar organic solvents) |

Table 1: Physicochemical data for 3,5-bis(trifluoromethyl)benzoic acid and the current status for this compound.

Theoretical Considerations: The Influence of the Trifluoromethylsulfanyl Group

The replacement of a trifluoromethyl group with a trifluoromethylsulfanyl group introduces a sulfur atom, which has several implications for the molecule's properties:

-

Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. The -SCF3 group is larger and more polarizable than the -CF3 group. This could lead to stronger van der Waals interactions and potentially a higher melting point, assuming an efficient crystal packing.[4][5] However, the introduction of the sulfur atom could also disrupt the crystal packing that might be present in the -CF3 analogue, potentially leading to a lower melting point.[6][7]

-

Solubility: The trifluoromethylsulfanyl group is generally considered to be more lipophilic than the trifluoromethyl group.[8] This increased lipophilicity would suggest a lower solubility in aqueous media. The sulfur atom in the -SCF3 group can also participate in different non-covalent interactions compared to the -CF3 group, which could influence its solvation properties in various solvents.[8]

Experimental Protocols for Physicochemical Characterization

Given the absence of reported data, the following sections provide detailed, field-proven methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a key indicator of purity, with impurities generally causing a depression and broadening of the melting range.

Methodology: Capillary Method (OECD Guideline 102) [9][10][11][12]

This is a widely accepted and reliable method for determining the melting point of a powdered substance.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the substance.

-

Replicate Measurements: The determination should be performed in at least triplicate to ensure accuracy and reproducibility.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development, aqueous solubility, particularly at physiological pH, is a critical parameter.

Methodology: Shake-Flask Method (OECD Guideline 105) [13][14][15][16][17]

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and directness.[18][19]

Step-by-Step Protocol:

-

Preparation of Solvent Systems: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Also, select relevant organic solvents for characterization (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent system in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each solvent system.

Diagram of Solubility Determination Workflow

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Implications for Drug Development

The experimentally determined melting point and solubility data for this compound will have direct and significant implications for its development trajectory:

-

High Melting Point: A high and sharp melting point is indicative of a stable crystalline form and high purity. This is desirable for drug substance stability and handling.

-

Aqueous Solubility: This is a critical determinant of oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, necessitating enabling formulation strategies such as particle size reduction, amorphous solid dispersions, or the use of solubility enhancers.

-

Solubility in Organic Solvents: This information is crucial for developing purification methods (e.g., crystallization), analytical methods, and for the preparation of stock solutions for in vitro and in vivo studies.

The relationship between these physicochemical properties and the suitability of a compound for drug development can be visualized as follows:

Caption: Relationship between Physicochemical Properties and Drug Development Suitability.

Conclusion

While direct experimental data for the melting point and solubility of this compound are yet to be reported, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. The application of standardized methodologies, such as those outlined by the OECD, is essential for generating high-quality, reproducible data. The resulting physicochemical profile will be instrumental in guiding the subsequent stages of research and development, ultimately determining the potential of this compound as a future therapeutic agent.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

University of Clarion. (n.d.). Determination of Melting Point. Science in Motion. [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. [Link]

-

OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Scymaris. (n.d.). Water Solubility. [Link]

-

OECD. (2023). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis. [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. [Link]

-

BUCKLEY, F., GOFTON, A., & PUDipeddi, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Critical Reviews in Analytical Chemistry, 50(4), 331–343. [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

Mansour, A. M. (2021). experiment (1) determination of melting points. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10637–10645. [Link]

-

Taylor & Francis Online. (2019, August 26). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(28), 5057-5065. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2025, August 10). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. [Link]

-

MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]

-

ResearchGate. (2025, August 6). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. [Link]

-

MDPI. (n.d.). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. [Link]

-

ResearchGate. (2025, August 6). Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: Effect of the nature of the cation. [Link]

-

ResearchGate. (2025, October 12). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. books.google.cn [books.google.cn]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Introduction: The Emerging Role of the Trifluoromethylsulfanyl Moiety in Drug Discovery

An In-depth Technical Guide to the Theoretical Studies of 3,5-Bis(trifluoromethylsulfanyl)benzoic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group is a well-established pharmacophore, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Its lesser-known bioisostere, the trifluoromethylsulfanyl (SCF₃) group, offers a unique and compelling alternative. The SCF₃ moiety is even more lipophilic and possesses a distinct electronic profile, making it a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This guide presents a comprehensive theoretical examination of this compound, a compound situated at the intersection of these advanced chemical concepts. Due to its status as a niche research chemical, publicly available experimental data is scarce. Therefore, this document leverages established principles of organic chemistry, structure-activity relationships, and spectroscopic theory, supported by data from analogous compounds, to construct a predictive profile. We will explore its theoretical synthesis, predict its key physicochemical and spectroscopic characteristics, discuss its reactivity, and postulate its potential as a valuable building block for novel therapeutics, particularly for researchers and professionals in drug development.

Proposed Synthesis and Mechanistic Considerations

The introduction of trifluoromethylsulfanyl groups onto an aromatic ring can be achieved through several methods, often involving electrophilic trifluoromethylthiolating reagents.[2][3] A plausible and logical synthetic pathway for this compound would likely commence from a readily available starting material such as 3,5-dibromobenzoic acid. The proposed multi-step synthesis is designed to be robust and amenable to laboratory scale-up.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocol and Scientific Rationale

-

Step 1: Esterification of 3,5-Dibromobenzoic Acid.

-

Protocol: 3,5-Dibromobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol (MeOH) to yield methyl 3,5-dibromobenzoate.

-

Causality: The carboxylic acid functional group is protected as a methyl ester. This is a crucial step because the free acid could interfere with the subsequent copper- or silver-mediated substitution reaction, which often requires non-protic conditions and can be sensitive to acidic protons.

-

-

Step 2: Double Nucleophilic Aromatic Substitution.

-

Protocol: The methyl 3,5-dibromobenzoate is subjected to a double nucleophilic aromatic substitution reaction using a trifluoromethylthiolating salt, such as copper(I) trifluoromethanethiolate (CuSCF₃) or silver trifluoromethanethiolate (AgSCF₃), in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.

-

Causality: This is the key C-S bond-forming step. The electron-withdrawing nature of the ester group and the second bromine atom activates the aromatic ring toward nucleophilic attack, facilitating the displacement of both bromide ions by the SCF₃ nucleophile. Copper or silver salts are often essential to mediate this type of transformation.

-

-

Step 3: Saponification of the Ester.

-

Protocol: The resulting methyl 3,5-bis(trifluoromethylsulfanyl)benzoate is hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water. The reaction is followed by an acidic workup to protonate the carboxylate salt.

-

Causality: This final step deprotects the carboxylic acid, yielding the target molecule, this compound. Saponification is a standard and high-yielding method for ester cleavage.

-

Predicted Physicochemical and Spectroscopic Profile

The introduction of two highly electronegative and lipophilic SCF₃ groups at the 3 and 5 positions is expected to profoundly influence the molecule's properties compared to unsubstituted benzoic acid or its trifluoromethyl analogue.

Predicted Physicochemical Data

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₉H₄F₆O₂S₂ | Based on chemical structure. |

| Molecular Weight | 322.25 g/mol | Calculated from the atomic weights. |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. |

| pKa | Lower than benzoic acid (~4.2) | The two SCF₃ groups are strongly electron-withdrawing, stabilizing the carboxylate conjugate base and increasing acidity.[4] |

| Lipophilicity (LogP) | Significantly higher than benzoic acid | The SCF₃ group is known to be one of the most lipophilic functional groups, substantially increasing partitioning into nonpolar environments. |

| Solubility | Poor in water; Soluble in organic solvents | Consistent with high lipophilicity and crystalline nature. |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of functionally similar molecules.[5][6][7]

| Spectroscopy | Predicted Chemical Shifts (δ) and Key Features |

| ¹H NMR | δ ~8.4-8.6 ppm (s, 2H, H-2/H-6), δ ~8.1-8.3 ppm (s, 1H, H-4). The strong deshielding effect of the SCF₃ groups and the carboxylic acid will shift the aromatic protons significantly downfield. |

| ¹³C NMR | δ ~165-170 (C=O), δ ~135-140 (C-SCF₃), δ ~130-135 (C-COOH), δ ~125-130 (Ar-CH), δ ~128 (q, ¹JCF ≈ 307 Hz, SCF₃). |

| ¹⁹F NMR | δ ~ -40 to -45 ppm (s, 6F). A single peak is expected as both SCF₃ groups are chemically equivalent. |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1720 (strong, C=O stretch), ~1300-1350 (C-O stretch), ~1100-1200 (strong, C-F stretch), ~700-800 (C-S stretch). |

| Mass Spec (EI) | M⁺ peak at m/z = 322. Key fragments: [M-OH]⁺ (m/z 305), [M-COOH]⁺ (m/z 277). |

Theoretical Reactivity and Potential Applications

Reactivity Profile

The electronic nature of this compound is dominated by the two powerful electron-withdrawing SCF₃ groups.

-

Aromatic Ring Reactivity: The aromatic ring is heavily deactivated towards electrophilic aromatic substitution. Any substitution, if forced, would be directed to the C2, C4, or C6 positions, which are meta to the deactivating SCF₃ groups.[8]

-

Carboxylic Acid Reactivity: The carboxylic acid group serves as a versatile synthetic handle. It is expected to undergo standard transformations such as:

-

Amidation: Reaction with amines (using coupling agents like EDC/HOBt) to form amides.

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Reduction: Conversion to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

Caption: Key reactions of the carboxylic acid functional group.

Potential Applications in Drug Development

This molecule is not an active pharmaceutical ingredient itself but rather a specialized building block. Its value lies in its potential to create derivatives with enhanced pharmacological properties. Analogues containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown potent activity as growth inhibitors of drug-resistant bacteria, including MRSA.[9][10][11]

By substituting the CF₃ groups with SCF₃ groups, medicinal chemists can explore new chemical space. The increased lipophilicity imparted by the SCF₃ groups could potentially:

-

Enhance Membrane Permeability: Improve the ability of a drug to cross bacterial cell walls or enter human cells.

-

Increase Metabolic Stability: The C-S bond in the SCF₃ group is generally stable to metabolic degradation, potentially increasing the drug's half-life.

-

Modulate Target Binding: The unique steric and electronic properties of the SCF₃ group can alter interactions with biological targets, potentially leading to increased potency or selectivity.

Inferred Safety and Handling Protocols

While no specific toxicology data exists for this compound, its structure suggests that stringent safety protocols are necessary. The safety profile is inferred from related fluorinated and sulfur-containing reagents.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. The compound is expected to be an irritant to the skin, eyes, and respiratory system.[12] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a frontier building block for medicinal chemistry and materials science. While direct experimental characterization is lacking, this theoretical guide provides a robust, scientifically grounded framework for understanding its synthesis, properties, and potential. Its predicted high lipophilicity and unique electronic signature, derived from the two SCF₃ groups, make it an attractive scaffold for developing novel bioactive compounds with potentially superior pharmacokinetic profiles. As synthetic methodologies for trifluoromethylthiolation continue to advance, we anticipate that molecules like this will become increasingly valuable tools in the quest for next-generation therapeutics.

References

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Beier, P., et al. (2014). Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals. ChemMedChem. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Shen, M., et al. (2021). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

-

3,5-Bis(trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook. Available at: [Link]

-

Ahmad, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzoic acid. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]

-

Méndez-Ardoy, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]

-

Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]

-

The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. ResearchGate. Available at: [Link]

-

infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Advent of a Unique Moiety: A Technical Guide to the Discovery and Chemistry of 3,5-Bis(trifluoromethylsulfanyl)benzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the discovery and history of 3,5-bis(trifluoromethylsulfanyl)benzoic acid, a compound representative of the strategic incorporation of the trifluoromethylsulfanyl (SCF₃) group in modern chemistry. While a definitive, singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its existence and synthesis are understood within the broader historical and chemical context of organofluorine chemistry. This document will, therefore, explore the genesis of trifluoromethylsulfanyl arenes, elucidate the key chemical transformations that enable their synthesis, and present a detailed examination of this compound itself.

The Strategic Value of the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl (SCF₃) group has garnered significant interest in medicinal chemistry, agrochemistry, and materials science due to its unique physicochemical properties.[1] Unlike its more common oxygen analogue, the trifluoromethoxy (OCF₃) group, the SCF₃ moiety offers a distinct combination of high lipophilicity and strong electron-withdrawing character.[2][3] This duality allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Key attributes of the SCF₃ group include:

-

Enhanced Lipophilicity: The SCF₃ group is one of the most lipophilic functional groups, which can significantly improve a drug candidate's ability to cross cellular membranes.[2][4] This can lead to improved bioavailability and potentially lower required dosages.[2]

-

Metabolic Stability: As a strong electron-withdrawing group, the SCF₃ moiety can shield adjacent parts of a molecule from oxidative metabolism, thereby increasing its stability in vivo.[2]

-

Modulation of Physicochemical Properties: The introduction of an SCF₃ group can influence a molecule's pKa, dipole moment, and overall conformation, providing a powerful tool for optimizing drug-receptor interactions.[4]

The strategic incorporation of fluorine-containing groups into bioactive molecules has been a cornerstone of medicinal chemistry for decades, with the trifluoromethyl (CF₃) group's importance being recognized as early as 1958.[5][6] The SCF₃ group represents a further refinement of this strategy, offering a unique set of properties for molecular design.

A Historical Perspective: The Rise of Trifluoromethylsulfanyl Arenes

The development of synthetic methods to introduce the SCF₃ group onto aromatic rings has been a journey of innovation. Early methods often involved harsh conditions and limited functional group tolerance. The work of pioneers in organofluorine chemistry, such as L. M. Yagupolskii, laid the groundwork for the development of more practical and versatile reagents.[7] The discovery that S-trifluoromethyl diarylsulfonium salts could act as electrophilic trifluoromethylating agents was a significant breakthrough.[7]

Over the years, a diverse toolkit of reagents and methodologies has been developed for the synthesis of aryl trifluoromethyl thioethers, including:

-

Nucleophilic Trifluoromethylthiolation: This approach utilizes a nucleophilic source of the "SCF₃⁻" anion to displace a leaving group on an aromatic ring. Reagents like silver(I) trifluoromethanethiolate (AgSCF₃) have been employed for this purpose.[8][9]

-

Electrophilic Trifluoromethylthiolation: This involves the use of reagents that deliver an electrophilic "SCF₃⁺" species to an electron-rich aromatic ring. A variety of such reagents have been developed to overcome the challenges of handling highly reactive species.[10]

-

Radical Trifluoromethylthiolation: The generation of the SCF₃ radical has emerged as a powerful strategy, particularly for the functionalization of (hetero)arenes.[11]

The increasing availability of these synthetic tools has paved the way for the preparation of a wide array of trifluoromethylsulfanyl-substituted compounds, including this compound.

Synthesis and Characterization of this compound

While a specific, named reaction for the discovery of this compound is not prominent in the literature, its synthesis can be logically deduced from established methods for the trifluoromethylthiolation of aromatic compounds. A plausible and efficient synthetic pathway would involve a nucleophilic aromatic substitution approach.

Plausible Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5-Bis(trifluoromethylsulfanyl)bromobenzene

-

To a solution of 3,5-dibromobenzoic acid in a suitable aprotic solvent (e.g., DMF or NMP), add a nucleophilic trifluoromethylthiolating reagent such as copper(I) trifluoromethanethiolate (CuSCF₃).

-

The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3,5-bis(trifluoromethylsulfanyl)bromobenzene.

Step 2: Synthesis of this compound

-

To a solution of 3,5-bis(trifluoromethylsulfanyl)bromobenzene in an ethereal solvent (e.g., THF or diethyl ether), add magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, the reaction mixture is cooled to a low temperature (e.g., -78 °C) and carbon dioxide gas is bubbled through the solution.

-

After the addition of carbon dioxide is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 102117-40-8 | [12][13] |

| Molecular Formula | C₉H₄F₆O₂S₂ | [12] |

| Molecular Weight | 322.25 g/mol | [12] |

| Exact Mass | 321.956 g/mol | [12] |

| LogP | 4.61 | [12] |

| PSA (Polar Surface Area) | 87.9 Ų | [12] |

Applications and Future Outlook

While specific, large-scale applications of this compound are not widely documented, its structure suggests its utility as a valuable building block in several areas:

-

Pharmaceuticals: As a carboxylic acid, it can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, making it a versatile intermediate for the synthesis of complex drug candidates. The two SCF₃ groups are expected to impart favorable properties of lipophilicity and metabolic stability.[2][3][4]

-

Agrochemicals: The SCF₃ group is a known toxophore in certain pesticides and herbicides. This benzoic acid derivative could serve as a precursor for novel agrochemicals with enhanced efficacy and environmental stability.[3]

-

Materials Science: The electron-deficient nature of the aromatic ring and the presence of two sulfur atoms could make this molecule and its derivatives interesting candidates for advanced materials, such as polymers with specific electronic or physical properties.

The continued exploration of novel synthetic methodologies for the introduction of the trifluoromethylsulfanyl group will undoubtedly lead to a greater availability of building blocks like this compound.[1][14] This, in turn, will facilitate its investigation in various fields and potentially unlock new applications in medicine, agriculture, and materials science.

References

-